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Compound of Interest

Compound Name: 2-Ethyl-4-hydroxybenzaldehyde

CAS No.: 532967-00-3

Cat. No.: B1521265 Get Quote

CAS Number: 532967-00-3 Molecular Formula: C₉H₁₀O₂ Molecular Weight: 150.18 g/mol

Executive Summary & Chemical Identity[1]
This technical guide addresses the physicochemical behavior of 2-Ethyl-4-
hydroxybenzaldehyde, a specific alkylated derivative of 4-hydroxybenzaldehyde. Unlike its

parent compound or its common isomer Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde),

public thermodynamic datasets for this specific intermediate are scarce.

This guide bridges that gap by synthesizing structural analysis with predictive solubility

modeling. It provides researchers with a comparative solubility framework based on the

molecule's significantly lower melting point (51–53°C) relative to its parent (116°C), indicating a

lower crystal lattice energy and consequently enhanced solubility in organic media.

Structural Differentiation
Researchers must verify the exact isomer before proceeding, as solubility profiles differ

drastically between the following analogs:
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Compound CAS Structure Melting Point
Solubility
Characteristic

2-Ethyl-4-

hydroxybenzalde

hyde

532967-00-3 Ethyl group at C2 51–53°C

High organic

solubility (Low

Lattice Energy)

4-

Hydroxybenzalde

hyde

123-08-0
No alkyl

substituent
116°C

Moderate

organic solubility

Ethyl Vanillin 121-32-4
Ethoxy group at

C3
76–78°C

High organic

solubility

Solubility Profile & Solvent Selection
The solubility of 2-Ethyl-4-hydroxybenzaldehyde is governed by the interplay between its

hydrophobic ethyl chain, the polar hydroxyl/aldehyde groups, and its low enthalpy of fusion.

Predicted Solubility Trends
Based on the "Like Dissolves Like" principle and the reduced crystal lattice energy (implied by

the low melting point), the following solubility hierarchy is established for process design:

High Solubility (Process Solvents): Methanol, Ethanol, Acetone, Ethyl Acetate, DMF.

Mechanism:[1] The solvent dipole interacts with the phenolic -OH and aldehyde -CHO,

while the ethyl group disrupts packing, facilitating rapid dissolution.

Moderate Solubility: Toluene, Chlorobenzene, Dichloromethane.

Mechanism:[1] Van der Waals interactions with the aromatic ring and ethyl group drive

solubility, though less effectively than polar protic solvents.

Low/Sparingly Soluble (Anti-Solvents): Water, n-Hexane, Cyclohexane.

Mechanism:[1] The hydrophobic ethyl group significantly reduces water solubility

compared to the parent 4-hydroxybenzaldehyde. Conversely, the polar functional groups
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prevent high solubility in strictly non-polar alkanes like hexane.

Comparative Solubility Data (Extrapolated)
Note: Values are estimated based on thermodynamic behavior of structural analogs (4-HBA)

adjusted for the lattice energy shift of the 2-ethyl derivative.

Solvent
Polarity Index (

)

Estimated
Solubility (25°C)

Interaction Type

DMF 6.4 > 400 mg/mL
Strong H-bond

Acceptor

Acetone 5.1 > 300 mg/mL Dipole-Dipole

Ethanol 4.3 > 250 mg/mL
H-bond

Donor/Acceptor

Ethyl Acetate 4.4 ~ 150-200 mg/mL Dipole-Dipole

Toluene 2.4 ~ 40-60 mg/mL
-

Stacking

Water 10.2 < 5 mg/mL
Hydrophobic Effect

(Dominant)

Experimental Protocol: Determination of Mole
Fraction Solubility
Since specific literature values for CAS 532967-00-3 are proprietary, the following self-

validating protocol is required to generate precise thermodynamic data for crystallization

design.

Materials & Equipment
Analyte: 2-Ethyl-4-hydroxybenzaldehyde (Purity >98%).[2]

Solvents: HPLC Grade (Methanol, Ethanol, Acetone, etc.).
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Apparatus: Jacketed glass vessel with temperature control (

K), Magnetic stirrer, Syringe filters (0.22

m PTFE).

Analysis: HPLC-UV (Detector at

nm).

Workflow: Isothermal Saturation Method
Preparation: Add excess solid solute to 20 mL of solvent in the jacketed vessel.

Equilibration: Stir at set temperature (

) for 6–8 hours. Ensure solid phase remains present.

Settling: Stop stirring and allow phases to separate for 2 hours at constant

.

Sampling: Withdraw supernatant using a pre-heated syringe/needle to prevent precipitation.

Filter immediately.

Dilution & Analysis: Dilute the filtrate with mobile phase and analyze via HPLC.

Calculation: Convert concentration (

, g/L) to mole fraction (

).

Where

is mass and

is molecular weight of solute (1) and solvent (2).

Thermodynamic Modeling Framework
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Once experimental data is acquired, it must be fitted to thermodynamic models to predict

solubility at unmeasured temperatures. The Modified Apelblat Equation is the industry standard

for this class of aromatic aldehydes.

The Modified Apelblat Model
This semi-empirical model correlates mole fraction solubility (

) with absolute temperature (

):

A, B, C: Empirical parameters derived via multiple linear regression.

Application: Use parameters

to calculate the enthalpy of solution (

) and entropy of solution (

).

Visualization: Solubility Determination Workflow
The following diagram outlines the logical flow from raw material to thermodynamic model

generation.
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Figure 1: Workflow for determining and modeling the solubility profile of 2-Ethyl-4-
hydroxybenzaldehyde.

Applications in Purification & Crystallization[2][5]
The distinct solubility profile of 2-Ethyl-4-hydroxybenzaldehyde allows for high-purity

isolation.

Cooling Crystallization (Recommended)
Due to the steep solubility curve expected in ethanol or ethyl acetate (high solubility at boiling,

moderate at room temp, low at 0°C), cooling crystallization is the most efficient purification

method.

Solvent: Ethanol/Water (80:20 v/v).

Protocol: Dissolve crude at 50°C. Cool slowly (0.5°C/min) to 5°C. The ethyl group disrupts

the lattice less at lower temperatures, but the presence of water acts as a powerful anti-

solvent.

Anti-Solvent Precipitation
Primary Solvent: Acetone (High solubility).

Anti-Solvent: Water (Low solubility).

Method: Dosing water into a saturated acetone solution of the aldehyde drives precipitation.

This is useful for heat-sensitive batches, although the low melting point (53°C) makes oiling

out a risk if the anti-solvent addition is too rapid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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